2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
CAS No.: 923217-39-4
Cat. No.: VC5462686
Molecular Formula: C24H21ClN4O3
Molecular Weight: 448.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923217-39-4 |
|---|---|
| Molecular Formula | C24H21ClN4O3 |
| Molecular Weight | 448.91 |
| IUPAC Name | 2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H21ClN4O3/c1-15-10-16(2)12-19(11-15)27-21(30)14-28-20-4-3-9-26-22(20)23(31)29(24(28)32)13-17-5-7-18(25)8-6-17/h3-12H,13-14H2,1-2H3,(H,27,30) |
| Standard InChI Key | OPDUWPOGEKMTTI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |
Introduction
Structural Characterization and Chemical Properties
Core Architecture and Substituent Analysis
The compound’s backbone consists of a pyrido[3,2-d]pyrimidine system, a bicyclic scaffold formed by fusing pyridine and pyrimidine rings. Key features include:
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2,4-Dioxo groups at positions 2 and 4, rendering the molecule a dihydropyridopyrimidinedione derivative.
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A 4-chlorobenzyl moiety at position 3, introducing hydrophobic and electron-withdrawing characteristics.
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An N-(3,5-dimethylphenyl)acetamide group at position 1, contributing steric bulk and potential hydrogen-bonding interactions .
The chlorine atom on the benzyl group enhances lipophilicity, potentially influencing membrane permeability and target binding. The 3,5-dimethylphenyl acetamide substituent may modulate solubility and pharmacokinetic properties.
Synthetic Considerations
While no direct synthesis route for this compound is documented, analogous pyridopyrimidine derivatives are typically constructed via:
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Cyclocondensation reactions between aminonicotinic acids and carbonyl reagents.
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Buchwald-Hartwig coupling for introducing aryl/heteroaryl groups .
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Peptide coupling agents (e.g., HATU) for amide bond formation, as seen in related compounds .
A hypothetical synthesis could involve:
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Formation of the pyridopyrimidinedione core via cyclization of a substituted pyridine-2,4-dione precursor.
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Alkylation at position 3 using 4-chlorobenzyl bromide.
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Acetamide installation via coupling of chloroacetyl chloride with 3,5-dimethylaniline, followed by nucleophilic substitution.
Pharmacological Profile and Mechanism of Action
Target Prediction and Binding Interactions
Structurally related dihydropyridopyrimidinediones are recognized phosphodiesterase-4 (PDE4) inhibitors, with demonstrated efficacy in respiratory and inflammatory diseases . Key interactions include:
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Hydrogen bonding between the dione groups and PDE4’s catalytic pocket.
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Hydrophobic interactions mediated by the 4-chlorobenzyl and dimethylphenyl groups.
Computational modeling suggests the acetamide’s carbonyl oxygen may engage in hydrogen bonding with glutamine residues, stabilizing inhibitor-enzyme complexes.
Inferred Biological Activity
Based on structural analogs, the compound is hypothesized to exhibit:
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Anti-inflammatory activity: PDE4 inhibition elevates cAMP levels, suppressing cytokine production (e.g., TNF-α, IL-17) .
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Bronchodilatory effects: Synergy with β2-adrenoceptor agonists and muscarinic antagonists, as observed in combination therapies .
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Dose-dependent efficacy: Estimated effective concentrations in the nanomolar range, consistent with high-affinity PDE4 binders .
Comparative Analysis with Patent Compounds
The patent WO2010004319A1 discloses a related pyridopyrimidine derivative (6-fluoro-N-((1s,4s)-4-(6-fluoro-2,4-dioxo-1-(4'-(piperazin-1-ylmethyl)biphenyl-3-yl)-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)cyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide) with the following distinctions:
| Feature | User’s Compound | Patent Compound |
|---|---|---|
| Core Structure | Pyrido[3,2-d]pyrimidine | Pyrido[2,3-d]pyrimidine |
| Position 3 Substituent | 4-Chlorobenzyl | 4'-(Piperazin-1-ylmethyl)biphenyl |
| Position 1 Substituent | N-(3,5-Dimethylphenyl)acetamide | Imidazopyridine carboxamide |
| Fluorination | Absent | 6-Fluoro (pyridine ring) |
These structural differences suggest divergent pharmacokinetic profiles:
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The piperazinylmethyl biphenyl group in the patent compound enhances solubility and target residence time via basic nitrogen interactions.
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The imidazopyridine carboxamide may confer additional π-π stacking with aromatic residues in PDE4’s active site.
Formulation and Dosage Considerations
While specific data is lacking, inhaled formulations are plausible given the compound’s structural similarity to respiratory therapeutics. Projected dosing parameters include:
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- concentration of a solution resulting from a known mass of compound in a specific volume